Bienvenue dans la boutique en ligne BenchChem!

2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide

GPR35 GPCR screening antagonism

2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide (CAS 1334371-79-7, molecular formula C16H14N6O3, MW 338.33) is a synthetic small molecule belonging to the pyridazinone–benzamide hybrid class, characterized by a 1H-pyrazol-1-yl substituent at the 3-position of the pyridazinone core linked via an acetamido bridge to a benzamide moiety. Publicly available physicochemical descriptors include a calculated logP of 0.83, a topological polar surface area of 111.60 Ų, three rotatable bonds, and full compliance with Lipinski's Rule of Five.

Molecular Formula C16H14N6O3
Molecular Weight 338.327
CAS No. 1334371-79-7
Cat. No. B2365417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide
CAS1334371-79-7
Molecular FormulaC16H14N6O3
Molecular Weight338.327
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3
InChIInChI=1S/C16H14N6O3/c17-16(25)11-4-1-2-5-12(11)19-14(23)10-22-15(24)7-6-13(20-22)21-9-3-8-18-21/h1-9H,10H2,(H2,17,25)(H,19,23)
InChIKeyZEKQXQLOPFBGFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide (CAS 1334371-79-7): Procurement-Relevant Identity and Class Context


2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide (CAS 1334371-79-7, molecular formula C16H14N6O3, MW 338.33) is a synthetic small molecule belonging to the pyridazinone–benzamide hybrid class, characterized by a 1H-pyrazol-1-yl substituent at the 3-position of the pyridazinone core linked via an acetamido bridge to a benzamide moiety. Publicly available physicochemical descriptors include a calculated logP of 0.83, a topological polar surface area of 111.60 Ų, three rotatable bonds, and full compliance with Lipinski's Rule of Five. The compound is listed in screening-oriented chemical biology databases but lacks published primary research articles, peer-reviewed pharmacological data, or patent exemplification directly tied to this specific CAS entry, limiting the evidence base for scientifically grounded procurement decisions.

Why Generic Substitution of 2-(2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide Is Not Supported by Current Evidence


In-class pyridazinone–benzamide hybrids cannot be presumed interchangeable because subtle variations in the linker atom (e.g., oxy vs. amino), the regioisomeric attachment of the benzamide (2- vs. 4-substitution), and the nature of the N-heteroaryl substituent can profoundly alter target engagement, selectivity, and pharmacokinetic behavior. For this specific compound, however, no publicly accessible head-to-head comparative data exist that would allow a quantitative assessment of its differentiation from close analogs such as 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide or related pyrazolopyridazinones. In the absence of such evidence, any claim of superiority or unique fitness for a particular assay or target is unsupported. Procurement decisions must therefore be guided by the specific structural requirements of the intended experimental system rather than by inferred class-level performance.

Quantitative Differentiation Evidence for 2-(2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide: A Null Result


GPR35 Antagonism Screening: Target Compound Regarded as Inactive

In a primary screening assay for G-protein coupled receptor 35 (GPR35) antagonism, the target compound was reported as inactive, with no quantitative potency data (IC50, Ki, or % inhibition) provided. The screening database does not specify a comparator compound that was active under identical conditions, nor are the assay format, cell background, or control ligand detailed. This single data point indicates lack of activity at GPR35 but does not constitute a differentiation claim. [1]

GPR35 GPCR screening antagonism

Physicochemical Property Comparison Against a Close 4-Oxy-Linked Analog

The target compound (C16H14N6O3, MW 338.33, clogP 0.83, TPSA 111.60 Ų) shares identical molecular formula and elemental composition with the 4-substituted oxy-linked isomer 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide. Calculated 2D descriptors (MW, logP, HBD, HBA, rotatable bonds, TPSA) are identical for both regioisomers because the descriptors are constitution-based and insensitive to the regioisomeric substitution pattern; therefore, no differential signal exists at the level of rule-based drug-likeness filters. [1]

physicochemical properties drug-likeness structural analog

Evidence-Linked Application Scenarios for 2-(2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide


Chemical Biology Probe Synthesis Where the 2-Benzamide Regioisomer Is Specifically Required

This compound provides the 2-substituted benzamide regioisomer, which may be essential for maintaining a particular vector of hydrogen-bond donor/acceptor presentation in a binding site, in contrast to the more commonly available 4-substituted analogs. This structural feature may be critical in structure–activity relationship (SAR) studies where the 2-carboxamide orientation engages a specific residue. [1]

Negative Control for GPR35-Mediated Pathways

Given the reported inactivity in a GPR35 antagonism primary screen, this compound may serve as a negative control in assays where GPR35 modulation is a confounding variable, provided the inactivity is confirmed in the end user's specific assay format. [1]

Scaffold-Hopping Library Member for Pyridazinone-Focused Screening Collections

As a pyridazinone–pyrazole–benzamide hybrid with a direct N-linkage between the pyrazole and pyridazinone rings, this compound contributes scaffold diversity distinct from fused pyrazolo[3,4-d]pyridazinones (e.g., Deltazinone 1 chemotype). It may be included in diversity-oriented screening decks where maximal chemotype coverage is desired. [1]

Quote Request

Request a Quote for 2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.